![molecular formula C10H7ClFNO B2783386 2-Chloro-8-fluoro-5-methoxyquinoline CAS No. 1522974-95-3](/img/structure/B2783386.png)
2-Chloro-8-fluoro-5-methoxyquinoline
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Overview
Description
2-Chloro-8-fluoro-5-methoxyquinoline is a chemical compound with the CAS Number: 1522974-95-3 . It has a molecular weight of 211.62 and is a versatile compound used in diverse scientific research. Its unique properties make it suitable for drug development, material synthesis, and biological studies.
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H7ClFNO/c1-14-8-4-3-7 (12)10-6 (8)2-5-9 (11)13-10/h2-5H,1H3
. This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Chemosensor Development
One significant application of quinoline derivatives is in the development of chemosensors. For instance, a derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrates selective response to Cd2+ ions over other tested metal ions through a notable increase in fluorescence. This property makes it a potential candidate for measuring Cd2+ concentrations in waste effluent streams and food products, showcasing its environmental and food safety application (Prodi et al., 2001).
Phototoxicity Reduction in Pharmaceuticals
Research into fluoroquinoline derivatives has led to the discovery of reduced phototoxicity in pharmaceuticals. A study found that a fluoroquinoline with a methoxy group at the 8 position showed stability under UVA irradiation, suggesting that such modifications could lead to the development of safer antibacterial agents with minimized phototoxic effects (Marutani et al., 1993).
Fluorescent Ion Sensing
Quinoline derivatives also play a crucial role in fluorescent ion sensing. Novel fluoroionophores based on 8-methoxyquinoline exhibit enhanced fluorescence in the presence of specific metal ions such as Zn2+, Cu2+, Pb2+, and Hg2+, with exceptional selectivity toward Zn2+. This indicates their potential use in detecting and quantifying metal ions in various environmental and biological samples (Zhang et al., 2007).
Antitumor Agent Development
The synthesis and evaluation of 2-phenylquinolin-4-one derivatives, including those with modifications such as fluorophenyl and methoxy groups, have identified potent antitumor agents. These compounds exhibit significant inhibitory activity against a range of tumor cell lines, highlighting the potential of quinoline derivatives in cancer treatment (Chou et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-8-fluoro-5-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-4-3-7(12)10-6(8)2-5-9(11)13-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSXIMYTYQXDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1522974-95-3 |
Source
|
Record name | 2-chloro-8-fluoro-5-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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